molecular formula C7H12N2O B1276775 2-cyano-N-isobutylacetamide CAS No. 51838-01-8

2-cyano-N-isobutylacetamide

Cat. No. B1276775
CAS RN: 51838-01-8
M. Wt: 140.18 g/mol
InChI Key: YCGSMOIWEZRTSG-UHFFFAOYSA-N
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Description

2-cyano-N-isobutylacetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H12N2O and a molecular weight of 140.183 g/mol .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-isobutylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has also been developed .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-isobutylacetamide is characterized by a cyano group (-CN) attached to the carbonyl group (-C=O) in the molecule.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-cyano-N-isobutylacetamide is a white crystalline substance that is soluble in organic solvents like methanol, chloroform, and acetone.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cyanoximes : Compounds like 2-cyano-2-isonitrosoacetamide, part of the cyanoxime group, have been synthesized and characterized. This includes studying their structural properties and rotational energy barriers. Such compounds show potential in forming complexes with metals like palladium and platinum (Eddings et al., 2004).

  • Heterocyclic Synthesis : Utilizing 2-cyano-N-isobutylacetamide, a variety of heterocyclic compounds such as thiazole, oxazole, pyrimidine, and pyridazine derivatives have been synthesized. These compounds exhibit significant antimicrobial properties and can act as surface-active agents (El-Sayed & Ahmed, 2016).

Biological and Medical Applications

  • Antimicrobial Agents : The synthesis of novel heterocycles using 2-cyano-N-arylacetamide has shown promising results as antimicrobial agents against various bacterial and fungal strains (Ewies & Abdelsalaam, 2020).

  • Antitumor Activities : Certain derivatives of 2-cyano-N-isobutylacetamide have been studied for their potential in antitumor applications. These compounds, after undergoing various chemical reactions, have shown high inhibitory effects in vitro against different human cancer cell lines (Darwish et al., 2014).

Chemical Properties and Applications

  • Gas Sensor Development : 2-cyano-2-isonitrosoacetamide and its Ag(I) complexes have been studied for potential use in non-electric gas sensors. These studies focus on their structural characteristics and response to various gases, indicating potential utility in colorimetric sensors for industrial gases (Gerasimchuk et al., 2010).

  • Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, a related compound, has been widely used in the synthesis of diverse heterocyclic systems, showcasing the versatility and importance of such compounds in chemical synthesis (Gouda et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. They have potential in evolving better chemotherapeutic agents . Additionally, the development of a novel palladium-catalyzed carbonylative procedure of bromoacetonitrile provides alternative routes to 7 drug precursors .

properties

IUPAC Name

2-cyano-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGSMOIWEZRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404573
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-isobutylacetamide

CAS RN

51838-01-8
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole) and isobutylamine (73 g., 1.0 mole) were refluxed with stirring for 2 hours to give N-isobutyl cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One

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